

# Adverse Event Profile of Alpelisib

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

Alpelisib is associated with a range of adverse events (AEs), many of which are considered on-target effects related to its mechanism of action [1]. The tables below summarize the key toxicities, their incidence, and characteristics based on clinical studies.

**Table 1: Common Adverse Events and Clinical Features**

| Adverse Event        | Incidence & Severity           | Key Clinical Characteristics & Onset                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     |
|----------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Hyperglycemia</b> | Grade 3: ~33% Grade 4: ~4% [2] | - Early onset (median 15 days) [2]                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
|                      |                                | <ul style="list-style-type: none"><li>Symptoms: increased thirst, urination, fatigue, confusion [3]     <b>Rash</b>   Grade 3: ~10% [2]   - Early onset (median 13 days) [2]</li><li>Includes rash, dry skin, blistering, itching [3]     <b>Diarrhea</b>   Grade 3: ~7% [2]   - Later onset (median 139 days) [2]     <b>Gastrointestinal</b>   Very common [3]   - Diarrhea, nausea, vomiting, abdominal pain [3]     <b>Fatigue</b>   Very common [3]   - Cancer-related fatigue [3]     <b>Hematological</b>   Common [4] [3]   - Anemia, lymphopenia, leukopenia [4] [3]</li><li>Increases infection risk [3]     <b>Anorexia</b>   Common [4]   - Loss of appetite [4] [3]     <b>Alopecia</b>   Common [4]   - Hair thinning or loss [3]     <b>Stomatitis</b>   Common [1]   - Mouth sores, aphthous ulcers [1]     <b>Growth Retardation</b>   Reported in pediatric populations [4]   - Identified in compassionate use for vascular anomalies [4]  </li></ul> |

**Table 2: Less Common but Serious Adverse Events**

| Adverse Event | Clinical Features & Management |
|---------------|--------------------------------|
|---------------|--------------------------------|

| **Pneumonitis** | - Symptoms: shortness of breath, cough, fever [3].

- Manage with treatment interruption and steroids [3]. | | **Severe Cutaneous Reactions** | - Monitor for blistering, rash with flu-like symptoms [3]. | | **Osteonecrosis of the Jaw** | - A serious long-term side effect [3]. |

## Proactive Management and Monitoring Protocols

Successful management of alpelisib toxicity relies on proactive monitoring, early intervention, and patient education [1] [2].

**Table 3: Monitoring and Prophylaxis Schedule**

| Parameter                    | Baseline                | Frequency During Treatment                           | Notes                                                                             |
|------------------------------|-------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------|
| <b>Fasting Blood Glucose</b> | Yes                     | Every 1-2 weeks for first 2 cycles, then monthly [2] | Critical for early hyperglycemia detection.                                       |
| <b>HbA1c</b>                 | Yes                     | As clinically indicated                              |                                                                                   |
| <b>Liver Function Tests</b>  | Yes                     | Regularly (as per institutional guidelines)          |                                                                                   |
| <b>Renal Function Tests</b>  | Yes                     | Regularly (as per institutional guidelines)          |                                                                                   |
| <b>Complete Blood Count</b>  | Yes                     | Regularly (as per institutional guidelines)          | Monitor for anemia, leukopenia, lymphopenia [4] [3].                              |
| <b>Skin Examination</b>      | Yes                     | At every visit                                       | For early signs of rash.                                                          |
| <b>Anti-Rash Prophylaxis</b> | At treatment initiation | As prescribed                                        | <b>Consider prophylactic antihistamines</b> to reduce incidence and severity [2]. |

## Troubleshooting FAQs for Common AEs

### Q1: How should I manage hyperglycemia in a patient taking alpelisib?

- **Protocol:** Initiate metformin as first-line therapy. Most patients with hyperglycemia (87.1%) required metformin alone or in combination with other agents [2].
- **Monitoring:** Adhere to the fasting blood glucose schedule in Table 3.
- **Dose Modification:** Follow the guidelines in Table 4. Early intervention allows for better AE control and helps maintain a higher dose intensity, which is associated with improved progression-free survival [2].

### Q2: What is the recommended strategy for preventing and treating rash?

- **Prevention:** Implement **prophylactic anti-rash medication** (e.g., antihistamines) at the start of treatment. This has been shown to significantly reduce the incidence (26.7% vs. 64.1%) and severity (Grade 3: 11.6% vs. 22.7%) of rash [2].
- **Management:** For established rash, recommend skin moisturizers, avoidance of perfumed products, and use of cotton clothing. Medicate with antihistamines for itching [3].

### Q3: How are later-onset toxicities like diarrhea best handled?

- **Monitoring:** Be aware that diarrhea has a later median onset (around 139 days) compared to other AEs [2].
- **Intervention:** Provide patients with anti-diarrheal medications to have on hand. Instruct them to contact their treatment team if they experience diarrhea 3 or more times in 24 hours [3].
- **Dose Modification:** Adhere to the dose reduction and interruption guidelines in Table 4.

### Q4: What are the key risk factors for experiencing adverse events on alpelisib?

- **Risk Factors:** Longer treatment duration and previous pharmacological treatment are primary risk factors [4].
- **Protective Factors:** Older baseline age and prior interventional treatment are associated with a lower risk of AEs [4]. For skin disorders, female sex and prior drug treatment are significant risk factors. Growth retardation is independently associated with younger age at medication initiation [4].

## Dose Modification Guidelines

### Table 4: Dose Modification Guidelines for Management of Key Toxicities [2]

| Adverse Event        | Grade 1                                           | Grade 2                                                        | Grade 3                                                                                                                 | Grade 4                                                                                                                                               |
|----------------------|---------------------------------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Hyperglycemia</b> | Maintain dose.                                    | Maintain dose. Initiate or optimize oral antidiabetic therapy. | <b>Interrupt</b> alpelisib. Initiate or intensify therapy. Upon recovery to $\leq$ Grade 1, <b>resume at same dose.</b> | <b>Interrupt</b> alpelisib. Initiate or intensify therapy. Upon recovery to $\leq$ Grade 1, <b>resume at reduced dose or permanently discontinue.</b> |
| <b>Rash</b>          | Maintain dose. Consider topical interventions.    | Maintain dose. Consider topical interventions.                 | <b>Interrupt</b> alpelisib. Upon recovery to $\leq$ Grade 1, <b>resume at same dose.</b>                                | <b>Permanently discontinue.</b>                                                                                                                       |
| <b>Diarrhea</b>      | Maintain dose. Provide anti-diarrheal medication. | Maintain dose. Provide anti-diarrheal medication.              | <b>Interrupt</b> alpelisib. Upon recovery to $\leq$ Grade 1, <b>resume at same dose.</b>                                | <b>Permanently discontinue.</b>                                                                                                                       |

## Experimental Pathway & Workflow

The following diagram illustrates the primary mechanism of action of alpelisib and the logical flow for managing its associated toxicities, integrating the protocols and guidelines detailed above.



Click to download full resolution via product page

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Management of toxicity to isoform  $\alpha$ -specific PI3K inhibitors [pmc.ncbi.nlm.nih.gov]

2. Time course and management of key adverse events ... [sciencedirect.com]

3. Apolisib (Piqray) [breastcancer.org]

4. Adverse Events of Apolisib Compassionate Treatment in ... [journals.lww.com]

To cite this document: Smolecule. [Adverse Event Profile of Apolisib]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548364#izorlisib-toxicity-management]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com